molecular formula C10H10O3 B191438 4-Hydroxy-3-methoxycinnamaldehyde CAS No. 458-36-6

4-Hydroxy-3-methoxycinnamaldehyde

Cat. No.: B191438
CAS No.: 458-36-6
M. Wt: 178.18 g/mol
InChI Key: DKZBBWMURDFHNE-NSCUHMNNSA-N
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Mechanism of Action

Target of Action

4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) primarily targets T cells and keratinocytes . T cells are a type of white blood cell that play a crucial role in the immune response, while keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin.

Mode of Action

4H3MC inhibits the activation of T cells and keratinocytes . It blocks the differentiation of T cells into Th1 and Th2 subtypes by suppressing the expression of T-bet and GATA3, key transcription factors involved in T cell differentiation . Additionally, 4H3MC downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation .

Biochemical Pathways

The compound’s action affects the PKCα/β II/Nrf-2/HO-1 pathway . This pathway is involved in the regulation of oxidative stress and inflammation. By modulating this pathway, 4H3MC can exert antioxidant and anti-inflammatory effects .

Result of Action

The administration of 4H3MC results in the attenuation of symptoms of atopic dermatitis (AD), including increased ear thickness, serum IgE levels, immune cell infiltration into inflammatory lesions, and pathogenic cytokine expression in ear tissues . This suggests that 4H3MC ameliorates AD symptoms by modulating the functions of effector T cells and keratinocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4H3MC. For instance, the compound should be stored in a controlled environment to maintain its stability and potency . Furthermore, the biological environment in which 4H3MC acts, such as the presence of other cells or molecules, can also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methoxycinnamaldehyde plays a significant role in biochemical reactions. It is involved in the phenylpropanoid biosynthesis pathway The compound interacts with various enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit T cell activation and keratinocyte activation, which are key processes in immune response . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity. In vitro studies have shown that this compound can block T cell differentiation into Th1 and Th2 subtypes, as reflected by suppression of T-bet and GATA3, which are key transcription factors involved in T cell differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, oral administration of this compound has been shown to attenuate the symptoms of atopic dermatitis in a mouse model

Metabolic Pathways

This compound is involved in the phenylpropanoid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methoxycinnamaldehyde can be synthesized through various methods. One common approach involves the extraction from natural sources. For instance, the air-dried rhizomes of C. longa are extracted with methanol at room temperature for several days. The extract is then suspended in water and partitioned with ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced extraction techniques and purification processes to ensure high purity and yield. The compound is often isolated from plant materials using solvent extraction followed by chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxycinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.

Major Products

    Oxidation: 4-Hydroxy-3-methoxycinnamic acid.

    Reduction: 4-Hydroxy-3-methoxycinnamyl alcohol.

    Substitution: Acetylated derivatives of this compound.

Comparison with Similar Compounds

4-Hydroxy-3-methoxycinnamaldehyde can be compared with other phenolic compounds such as:

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBBWMURDFHNE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174685
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20649-42-7
Record name trans-Coniferaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHOXYCINNAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0141782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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